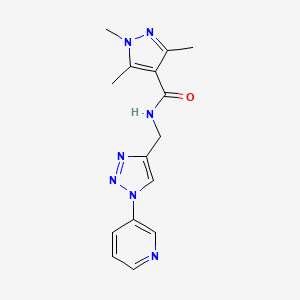
Methyl 3-ethoxy-2-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-ethoxy-2-hydroxybutanoate is an organic compound with the molecular formula C7H14O4. It is an ester derivative of butanoic acid and is characterized by the presence of an ethoxy group and a hydroxyl group on the butanoate backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-ethoxy-2-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 3-ethoxy-2-hydroxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct esterification of 3-ethoxy-2-hydroxybutanoic acid using methanol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction. This method is advantageous as it avoids the use of strong acids and can be performed under milder conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous esterification of 3-ethoxy-2-hydroxybutanoic acid with methanol in a fixed-bed reactor. The reaction is catalyzed by an acidic ion-exchange resin, which allows for efficient conversion and easy separation of the product from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-ethoxy-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-ethoxy-2-oxobutanoic acid.
Reduction: 3-ethoxy-2-hydroxybutanol.
Substitution: Various substituted butanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-ethoxy-2-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: It can be used in studies involving esterases and other enzymes that act on ester bonds.
Industry: Used as a flavoring agent and in the production of fragrances due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of methyl 3-ethoxy-2-hydroxybutanoate in biological systems involves its hydrolysis by esterases to produce 3-ethoxy-2-hydroxybutanoic acid and methanol. The hydrolyzed product can then participate in various metabolic pathways, depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-hydroxy-3-methylbutanoate: Similar ester structure but with a different alkyl group.
Methyl 2-hydroxy-3-methylbutanoate: Similar ester structure but with a different hydroxyl group position.
Methyl 3-hydroxybutanoate: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
Uniqueness
Methyl 3-ethoxy-2-hydroxybutanoate is unique due to the presence of both an ethoxy group and a hydroxyl group on the butanoate backbone. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogs.
Propiedades
IUPAC Name |
methyl 3-ethoxy-2-hydroxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-4-11-5(2)6(8)7(9)10-3/h5-6,8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONLQXJNJZYHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107686-06-6 |
Source


|
| Record name | methyl 3-ethoxy-2-hydroxybutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2888463.png)


![7-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888468.png)



![N-[1-(Cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2888473.png)
![1-[(3-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2888474.png)





